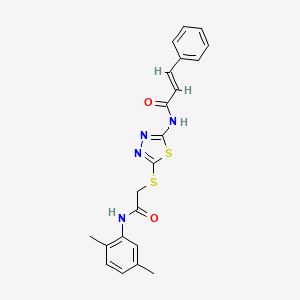

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure integrates:

- A 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group.

- A 2,5-dimethylphenyl group, which may enhance lipophilicity and influence binding affinity.

Properties

IUPAC Name |

(E)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-14-8-9-15(2)17(12-14)22-19(27)13-28-21-25-24-20(29-21)23-18(26)11-10-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)(H,23,24,26)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMPOGMMJOWMSQ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among 1,3,4-thiadiazole derivatives include:

- Substituents on the thiadiazole ring (e.g., alkylthio, arylthio, or acetamide groups).

- Phenyl ring modifications (e.g., halogens, methoxy, or nitro groups).

Table 1: Substituent Variations in Selected Analogues

Key Observations :

- The cinnamamide group in the target compound distinguishes it from most analogues, which typically feature simpler acetamide or benzamide groups. This may enhance binding to hydrophobic pockets in biological targets .

- Thioether-linked substituents (e.g., 4-chlorobenzylthio in 5e and 5j) are common in analogues, but the target compound’s 2,5-dimethylphenyl group could reduce steric hindrance compared to bulkier substituents .

Physicochemical Properties

Melting points and yields provide insights into stability and synthetic feasibility:

Table 2: Physical Properties of Analogues

| Compound ID/Name | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|

| Target Compound | Not reported | - | - |

| 5e | 132–134 | 74 | |

| 5j | 138–140 | 82 | |

| 4y | Not reported | - | |

| 4d | Not reported | 72–88* |

*Yields for benzimidazolyl derivatives in range from 72–88%.

Key Observations :

- The target compound’s cinnamamide group may lower its melting point compared to acetamide derivatives (e.g., 5e, 5j) due to reduced crystallinity.

- Substituents like 4-chlorobenzylthio (in 5j) correlate with higher yields (82%), suggesting synthetic robustness .

Table 3: Anticancer Activity of Analogues

Key Observations :

- Compound 4y (with a p-tolylamino group) shows high potency against A549 cells (IC₅₀ = 0.034 mmol/L), surpassing cisplatin in selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.